molecular formula C29H37NO5 B1259945 (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione

Cat. No.: B1259945
M. Wt: 479.6 g/mol
InChI Key: MDJGLFFJLUGHOF-KWYMRMFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione is a member of the cytochalasan family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasans, including this compound, have attracted significant attention from the chemical and pharmacological communities due to their intriguing biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cytochalasans, including (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione, typically involves bioinspired strategies that mimic natural biosynthetic pathways. These strategies often employ polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid systems . The synthetic routes generally include intermolecular condensations, selective deprotections, and cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the challenges associated with large-scale synthesis. advancements in synthetic biology and fermentation technology hold promise for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are often carried out under mild to moderate conditions to preserve the integrity of the macrocyclic ring .

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives are valuable for studying the structure-activity relationships and optimizing the compound’s therapeutic potential .

Scientific Research Applications

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a tool compound to study the dynamics of actin polymerization and depolymerization. Its ability to inhibit actin filament formation makes it valuable for understanding cytoskeletal processes .

Biology: In biological research, this compound is employed to investigate cell motility, division, and morphology. It is particularly useful in studies involving actin-dependent processes such as cell migration and cytokinesis .

Medicine: this compound has shown potential in medical research for its anti-tumor, anti-inflammatory, and anti-microbial properties. It is being explored as a lead compound for developing new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the development of bioactive compounds and as a reference standard in quality control processes for natural product-derived pharmaceuticals .

Comparison with Similar Compounds

Uniqueness of (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione: this compound stands out due to its unique structural features and specific bioactivities. Its distinct side chains and functional groups confer unique properties that make it valuable for targeted research applications and potential therapeutic development .

Properties

Molecular Formula

C29H37NO5

Molecular Weight

479.6 g/mol

IUPAC Name

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22-26-28(3,35-26)19(2)25-23(17-20-10-5-4-6-11-20)30-27(33)29(22,25)34-24(32)14-8-12-21(31)16-15-18/h4-8,10-11,13-14,18-19,21-23,25-26,31H,9,12,15-17H2,1-3H3,(H,30,33)/b13-7+,14-8+/t18-,19-,21?,22-,23-,25-,26-,28+,29+/m0/s1

InChI Key

MDJGLFFJLUGHOF-KWYMRMFBSA-N

Isomeric SMILES

C[C@@H]1CCC(C/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O

Canonical SMILES

CC1CCC(CC=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O

Synonyms

cytochalasin Z6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 2
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 3
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 4
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 5
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 6
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione

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